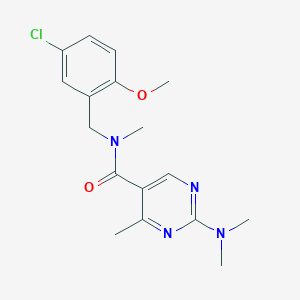

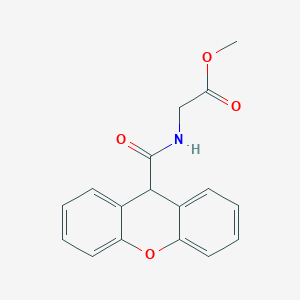

![molecular formula C18H25ClFN3O2 B5578577 8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds structurally related to 8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization processes. One approach to constructing these compounds is through the reaction of substituted pyridines with β-dicarbonyl nucleophiles in the presence of titanium isopropoxide, which facilitates intramolecular addition reactions (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spirocyclic framework, where a diazine ring is fused with a cycloalkane ring through a single spiro carbon atom. The analysis of these structures often involves advanced spectroscopic techniques, such as NMR, to fully assign chemical shifts and understand the three-dimensional conformation of the molecule (Zhang et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their unique spirocyclic structure. These compounds can undergo various reactions, including electrophilic substitutions and nucleophilic additions, depending on the functional groups attached to the spirocyclic framework. The presence of heteroatoms in the spirocyclic ring can also lead to the formation of complexes with metal ions, demonstrating the versatility of these compounds in synthetic chemistry (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceutical formulations. X-ray crystallography is often employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the material's stability, reactivity, and potential interactions with biological molecules (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are primarily determined by the functional groups attached to the spirocyclic core. These properties include acidity/basicity, reactivity towards various reagents, and the ability to form stable complexes with metals or other molecules. Understanding these chemical properties is essential for the development of new compounds with desired pharmacological or material properties (Smyth et al., 2001).

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of diazaspiro compounds, including those similar to the compound , highlighting innovative methods for creating complex spirocyclic structures. For instance, a study by Parameswarappa and Pigge (2011) demonstrated an efficient approach to construct 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of pyridine substrates, showcasing a novel synthetic route for spirocyclic compounds (Parameswarappa & Pigge, 2011). Additionally, Aggarwal and Khurana (2015) synthesized diazaspiro[5.5]undecane-1,3,5,9-tetraones and analyzed their photophysical properties, providing insights into the solvent effect on their behavior, which could have implications for their use in fluorescent materials or sensors (Aggarwal & Khurana, 2015).

Biological Activity and Applications

The biological activity and potential applications of diazaspiro compounds have been explored, particularly in the context of medicinal chemistry. Blanco‐Ania, Heus, and Rutjes (2017) reviewed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, discussing their utility in treating a range of disorders including obesity, pain, and various immune and cardiovascular diseases, indicating the therapeutic potential of these structures (Blanco‐Ania, Heus, & Rutjes, 2017).

Chemical Properties and Reactions

Studies have also investigated the chemical properties and reactions involving spirocyclic compounds, which can provide a foundation for understanding the reactivity and potential applications of 8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one. For example, Islam et al. (2017) developed a methodology for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via a [5+1] double Michael addition reaction, presenting a catalyst-free approach to create nitrogen-containing spiro heterocycles, which could be relevant for the synthesis of pharmacologically active compounds (Islam et al., 2017).

properties

IUPAC Name |

8-(5-chloro-3-fluoropyridin-2-yl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClFN3O2/c1-25-9-3-8-22-12-18(6-4-16(22)24)5-2-7-23(13-18)17-15(20)10-14(19)11-21-17/h10-11H,2-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSUHGKPSNIDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCCN(C2)C3=C(C=C(C=N3)Cl)F)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-Chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)